molecular formula C7H3ClF3NO B1303341 6-(Trifluoromethyl)nicotinoyl chloride CAS No. 358780-13-9

6-(Trifluoromethyl)nicotinoyl chloride

Cat. No. B1303341
M. Wt: 209.55 g/mol
InChI Key: DDIXMUVENCORLG-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)nicotinoyl chloride is a chemical compound that is part of a broader class of trifluoromethylated heterocycles. These compounds are of significant interest due to their potential applications in various fields, including pharmaceuticals and materials science. The trifluoromethyl group is particularly attractive for its ability to enhance the biological activity and stability of molecules.

Synthesis Analysis

The synthesis of related trifluoromethylated compounds has been demonstrated through various methods. For instance, a two-step reaction involving the addition-elimination/arylation of indoles with N-(2-iodophenyl)trifluoroacetimidoyl chlorides has been used to create 6-trifluoromethylindolo[1,2-c]quinazolines, which are structurally related to 6-(trifluoromethyl)nicotinoyl chloride . Additionally, a safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of novel anti-infective agents, has been reported. This process utilizes trifluoromethylation of an aryl iodide with a cost-effective methyl chlorodifluoroacetate (MCDFA)/KF/CuI system .

Molecular Structure Analysis

The molecular structure of 6-(trifluoromethyl)nicotinoyl chloride and its derivatives is characterized by the presence of a trifluoromethyl group attached to a heterocyclic framework. This trifluoromethyl group is a strong electron-withdrawing group that can significantly influence the electronic properties of the molecule. The presence of this group can also affect the molecule's three-dimensional shape and, consequently, its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Trifluoromethylated heterocycles, such as those related to 6-(trifluoromethyl)nicotinoyl chloride, can undergo various chemical reactions. The Friedel-Crafts reaction and C-H bond activation are common methods used to assemble these types of molecules . Additionally, the Suzuki-Miyaura coupling reaction, followed by cyano hydrolysis, has been employed in the synthesis of 6-(2,4-difluorophenyl)nicotinamide, showcasing the versatility of reactions that can be applied to nicotinamide derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-(trifluoromethyl)nicotinoyl chloride are not detailed in the provided papers, the properties of trifluoromethylated compounds, in general, can be inferred. These compounds often exhibit increased lipophilicity and metabolic stability due to the trifluoromethyl group. The chemical reactivity of such compounds can vary depending on the nature of the substituents and the heterocyclic core to which the trifluoromethyl group is attached. The presence of the trifluoromethyl group can also enhance the binding affinity of the molecule to certain biological targets, making it a valuable moiety in drug design.

Scientific Research Applications

Synthesis and Structural Studies

  • Organotin Compound Synthesis and Antimicrobial Activity : Organotin compounds synthesized from reactions involving 2,6-diacetylpyridine nicotinoyl- and isonicotinoylhydrazones, including structures with nicotinic derivatives, were investigated for their antimicrobial properties and genotoxic potential (Mazza et al., 1992).
  • Crystal Structure of Nitroxyethyl Nicotinate Complexes : The structure of 2-nitroxyethyl nicotinate and its complex with PdCl2, synthesized via reaction with nicotinoyl chloride, was determined through X-ray structural analysis (Fedorov et al., 1998).

Pharmacological and Chemical Properties

  • Triazole Analogs Synthesis and Evaluation : The synthesis of triazole analogs starting from ethyl nicotinoate and nicotinoyl hydrazide, and their subsequent evaluation for antitubercular and antimicrobial activity, showcases the versatility of nicotinic derivatives in drug development (Patel, Khan, & Rajani, 2010).
  • Spectroscopic Characterization of Nicotinoyl Nitrenes : The study of nicotinoyl nitrene generated from photodecomposition of nicotinoyl azide, an intermediate in cellular nucleobase accessibility studies, highlights the importance of nicotinic derivatives in biochemical research (Liu et al., 2019).

Synthesis of Novel Compounds

  • Development of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate : This research focuses on the safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, a significant intermediate in the synthesis of anti-infective agents, demonstrating the practical applications of trifluoromethylated nicotinic derivatives in pharmaceutical synthesis (Mulder et al., 2013).
  • Intramolecular Radical Cyclization of Trifluoroacetimidoyl Chlorides : The synthesis of 6-(trifluoromethyl)phenanthridine derivatives via radical cyclization of trifluoroacetimidoyl chlorides showcases advanced synthetic techniques involving nicotinic derivatives (Fu et al., 2014).

Safety And Hazards

6-(Trifluoromethyl)nicotinoyl chloride is classified as having acute oral toxicity, causing severe skin burns and eye damage . Safety measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Relevant Papers The relevant papers retrieved do not provide additional information on 6-(Trifluoromethyl)nicotinoyl chloride .

properties

IUPAC Name

6-(trifluoromethyl)pyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-6(13)4-1-2-5(12-3-4)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIXMUVENCORLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380562
Record name 6-(Trifluoromethyl)nicotinoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)nicotinoyl chloride

CAS RN

358780-13-9
Record name 6-(Trifluoromethyl)nicotinoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Trifluoromethyl)nicotinoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 1 L 3-neck flask equipped with an overhead stirrer, Claisen adaptor, nitrogen bubbler, 60 mL addition funnel, and thermocouple was added 6-(trifluoromethyl)nicotinic acid (45.0 g, 236 mmol), dichloromethane (540 mL) and DMF (0.910 mL, 11.8 mmol) via syringe. To this solution was added oxalyl chloride (24.5 mL, 283 mmol) and the reaction was allowed to stir at ambient temperature overnight. The reaction was then filtered and the clear filtrate was concentrated in vacuo to afford the title compound as a brown semisolid.
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
0.91 mL
Type
reactant
Reaction Step One
Quantity
540 mL
Type
solvent
Reaction Step One
Quantity
24.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Pepe, M Pamment, YS Kim, S Lee… - Journal of medicinal …, 2013 - ACS Publications
A library of 3-hydroxy-2,3-dihydropyridones was synthesized, and their activities as antiandrogens were tested in the human prostate cancer cell line LNCaP. Structure–activity …
Number of citations: 32 pubs.acs.org
DA Kummer, MD Cummings, M Abad, J Barbay… - Bioorganic & Medicinal …, 2017 - Elsevier
A high-throughput screen of the ligand binding domain of the nuclear receptor retinoic acid-related orphan receptor gamma t (RORγt) employing a thermal shift assay yielded a …
Number of citations: 25 www.sciencedirect.com

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